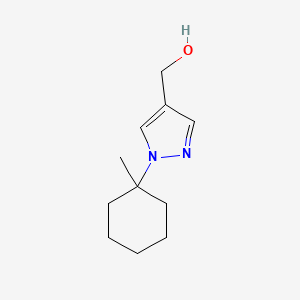
(1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a methanol group and a 1-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methylcyclohexylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
(1-Methylcyclohexyl)methanol: A related compound with a similar cyclohexyl structure but lacking the pyrazole ring.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness: (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol is unique due to the combination of the 1-methylcyclohexyl group and the pyrazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[1-(1-methylcyclohexyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H18N2O/c1-11(5-3-2-4-6-11)13-8-10(9-14)7-12-13/h7-8,14H,2-6,9H2,1H3 |
Clave InChI |
GVKVGXIPUKFPJS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)N2C=C(C=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


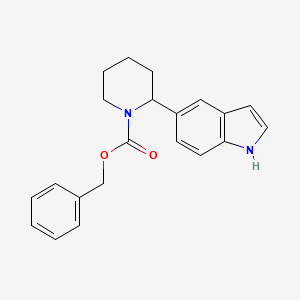

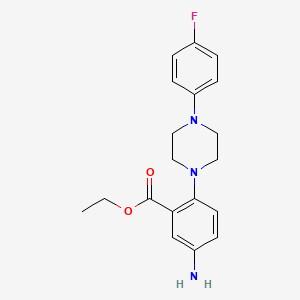
![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)
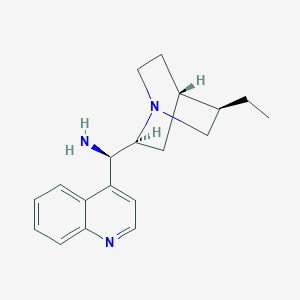
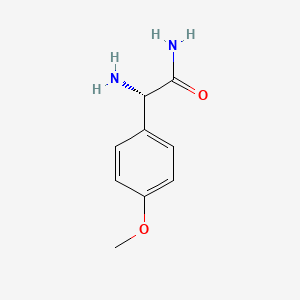
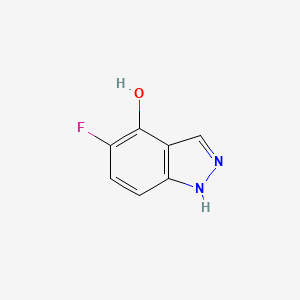
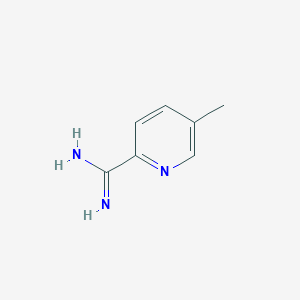
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B13004028.png)


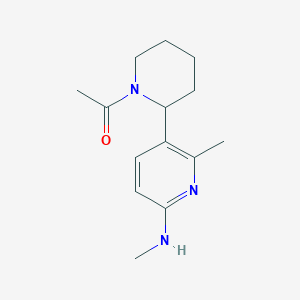
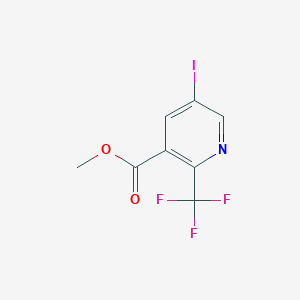
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
